GEO
Overview
Description
GEO is an antibiotic compound derived from penicillin G. It is synthesized by reacting penicillin G with 4-methoxybenzyl sulfoxide. This compound binds to bacterial cell walls, inhibiting their growth and causing lysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
GEO is prepared through the reaction of penicillin G with 4-methoxybenzyl sulfoxide. The reaction typically involves the use of solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
GEO undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
GEO has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antibacterial properties and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new antibiotics and pharmaceutical formulations.
Mechanism of Action
GEO exerts its effects by binding to bacterial cell walls, inhibiting the synthesis of peptidoglycan, a critical component of the cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .
Comparison with Similar Compounds
GEO can be compared with other penicillin derivatives:
Penicillin G: The parent compound with similar antibacterial properties.
Penicillin V: Another derivative with different stability and absorption characteristics.
Ampicillin: A broader-spectrum antibiotic with different resistance profiles.
This compound is unique due to its specific ester and sulfoxide functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Biological Activity
Germanium oxide (GeO), particularly in its dioxide form (GeO2), has garnered significant attention in recent years due to its diverse biological activities and potential applications in biomedical fields. This article presents a comprehensive overview of the biological activity of this compound, highlighting its bioactivity, antimicrobial properties, and potential therapeutic uses, supported by relevant research findings and case studies.
Overview of Germanium Oxide
Germanium oxide exists primarily in two forms: this compound and GeO2. The latter is more commonly studied for its biological properties. GeO2 is known for its high stability and compatibility with various biological systems, making it a candidate for applications in drug delivery, cancer therapy, and as an antimicrobial agent.
1. Bioactivity of GeO2
Recent studies have demonstrated that GeO2 exhibits promising bioactivity, particularly when incorporated into biocompatible materials. In a study investigating the effects of different concentrations of GeO2 on biocompatibility and bioactivity, it was found that:
- Concentration Effects : The incorporation of 25% GeO2 into a glass matrix significantly enhanced the formation of hydroxyapatite (HA), which is crucial for bone regeneration and dental applications. This concentration also exhibited the highest antimicrobial activity against various pathogens .
- Simulated Body Fluid (SBF) Testing : In vitro experiments using SBF showed that samples containing GeO2 demonstrated excellent biocompatibility and bioactivity, indicating their potential for use in biomedical applications .
Table 1: Summary of Bioactivity Findings
Concentration of GeO2 | Bioactivity Level | Antimicrobial Activity | Hydroxyapatite Formation |
---|---|---|---|
6.25% | Moderate | Low | Minimal |
12.5% | High | Moderate | Moderate |
25% | Very High | High | Significant |
2. Antimicrobial Properties
GeO2 has been shown to possess significant antimicrobial properties. The mechanisms behind this activity include:
- Cell Membrane Disruption : GeO2 can disrupt bacterial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The presence of GeO2 increases ROS production within microbial cells, which can be detrimental to their survival.
In one study, the antimicrobial efficacy of GeO2 was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that higher concentrations of GeO2 led to a marked decrease in bacterial viability .
3. Pharmacological Activity
Beyond its antimicrobial effects, GeO2 exhibits various pharmacological activities:
- Antihypoxic Effects : Research has shown that germanium coordination compounds, including those containing GeO2, exhibit antihypoxic properties, potentially useful in treating conditions related to oxygen deprivation .
- Immunomodulatory Effects : Compounds derived from germanium have been reported to activate macrophages and enhance the immune response, suggesting their role in immunotherapy .
Case Study: Pharmacokinetics of Germanium Compounds
A study conducted on various germanium compounds explored their pharmacokinetic profiles. It was found that compounds containing germanium exhibited favorable absorption rates and bioavailability compared to traditional drugs . This highlights the potential for germanium-based therapies in clinical settings.
4. Conclusion
The biological activity of germanium oxide (this compound) is multifaceted, encompassing significant bioactivity and antimicrobial properties that make it a promising candidate for various biomedical applications. The incorporation of GeO2 into biocompatible materials enhances their structural integrity and functional properties, particularly in dental and orthopedic applications.
Future research should focus on elucidating the precise mechanisms underlying the biological activities of this compound and exploring its clinical applications further. Given its favorable pharmacokinetic properties and low toxicity compared to silicon analogs, germanium compounds may pave the way for innovative therapeutic strategies.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19-,20+,22-,33?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBYPUKMZQQKS-LPGANTDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099502 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-74-4 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53956-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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